molecular formula C19H17FN2OS B3019803 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313515-68-3

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B3019803
CAS No.: 313515-68-3
M. Wt: 340.42
InChI Key: SXVDQWWUZLEZLU-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom, an isopropylphenyl group, and a benzamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorine atom and the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a thioamide and a haloketone can be reacted to form the thiazole ring, which is then further functionalized to introduce the fluorine and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit bioactive properties, making it useful in the study of biological processes and pathways.

    Industry: Used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups within the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide

Uniqueness

4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVDQWWUZLEZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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